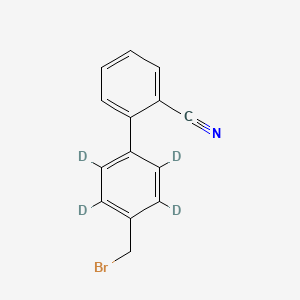
4'-Bromomethyl-2-cyanobiphenyl-d4
Cat. No. B585507
M. Wt: 276.169
InChI Key: LFFIEVAMVPCZNA-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05411980
Procedure details


A mixture of 1.97 g (725 mole) of 4-bromomethyl-2'-cyanobiphenyl (EP 253,310), 445 mg (9.1 mmole) of lithium azide and 5 ml of dry DMSO was stirred at room temperature under nitrogen for one hour and then partitioned between 100 ml of ether and 100 ml of H2O. The organic phase was washed with 3×100 ml of H2O, then dried (MgSO4), filtered, and concentrated in vacuo to give a residual oil which solidified on standing. This solid was triturated with petroleum ether, collected on a filter, washed with petroleum ether and dried overnight to yield 1.15 g (61%) of the title compound as white crystals, mp 69°-70° C.; mass spectrum (EI) m/e 234 (M+). TLC in 4:1 hexane-EtOAc showed only minor impurities and the material was of sufficient purity to use in the next step.



Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]#[N:16])=[CH:5][CH:4]=1.[N-:17]=[N+:18]=[N-:19].[Li+]>CS(C)=O>[N:17]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]#[N:16])=[CH:5][CH:4]=1)=[N+:18]=[N-:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
|
Name
|
|
|
Quantity
|
445 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Li+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature under nitrogen for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between 100 ml of ether and 100 ml of H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 3×100 ml of H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residual oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was triturated with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected on a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.15 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
